molecular formula C10H11N3O B14133147 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944906-82-5

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

货号: B14133147
CAS 编号: 944906-82-5
分子量: 189.21 g/mol
InChI 键: CHKQCWGJCCBIME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylphenyl group at the 5-position and a methanamine group at the 2-position. Synthesized via a polyphosphoric acid-mediated condensation of p-toluic hydrazide and glycine, this compound achieves an 87% yield and exhibits a melting point of 174.63°C . Its structural characterization includes FTIR, NMR (¹H and ¹³C), LCMS, and elemental analysis, confirming high purity .

The compound's electron-deficient 1,3,4-oxadiazole ring enhances its utility in optoelectronics, particularly as an electron-transport layer in organic light-emitting diodes (OLEDs) and organic solar cells . Additionally, its amine functional group allows facile integration into polymers or bioactive scaffolds, enabling applications in medicinal chemistry, such as antimicrobial and anticancer agents .

属性

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQCWGJCCBIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231473
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-82-5
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of Precursor Diacylhydrazides

The foundational step involves preparing N,N′-diacylhydrazides. For 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, this entails coupling 4-methylbenzoyl hydrazide with chloroacetyl chloride or cyanoacetyl chloride.

Procedure :

  • 4-Methylbenzoyl hydrazide (1a) is synthesized by refluxing 4-methylbenzoic acid with hydrazine hydrate in ethanol.
  • Chloroacetyl hydrazide (1b) is prepared by reacting chloroacetic acid with hydrazine hydrate under acidic conditions.
  • Equimolar quantities of 1a and 1b are condensed in pyridine to form N-(4-methylbenzoyl)-N′-(chloroacetyl)hydrazine (2 ).

Cyclization to 1,3,4-Oxadiazole Core

Cyclodehydration of 2 using phosphorus oxychloride (POCl₃) yields 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (3 ).

Optimized Conditions :

  • POCl₃ (5 equiv), reflux for 6–8 h.
  • Yield: 82% (isolated via recrystallization in ethanol).

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.41 (s, 3H, Ar–CH₃), 4.72 (s, 2H, CH₂Cl), 7.32–7.89 (m, 4H, Ar–H).
  • IR (KBr) : 1635 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).

Introduction of Methanamine Group

Nucleophilic Substitution of Chloride

The chloromethyl group in 3 undergoes substitution with ammonia to afford the target compound.

Procedure :

  • 3 is treated with aqueous ammonia (28% w/v) in tetrahydrofuran (THF) at 60°C for 12 h.
  • The product is purified via column chromatography (SiO₂, CHCl₃:MeOH 9:1).

Yield : 74% .

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, Ar–CH₃), 3.89 (s, 2H, CH₂NH₂), 7.25–7.85 (m, 4H, Ar–H).
  • MS (ESI) : m/z 220.1 [M+H]⁺.

Reductive Amination of Cyano Intermediate

An alternative route involves reducing a cyano-substituted oxadiazole.

Synthesis of 2-(Cyanomethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (4) :

  • 4-Methylbenzoyl hydrazide and cyanoacetic acid hydrazide are cyclized using POCl₃.
  • Yield: 78% .

Reduction to Methanamine :

  • 4 is hydrogenated under H₂ (50 psi) with Raney Ni in methanol at 25°C for 6 h.
  • Yield: 80% .

Alternative Methodologies

Oxidative Cyclization of Hydrazones

Hydrazones derived from 4-methylbenzaldehyde and glycine hydrazide are cyclized using iodine in basic conditions.

Procedure :

  • 4-Methylbenzaldehyde and glycine hydrazide form a hydrazone in ethanol.
  • Oxidative cyclization with I₂/K₂CO₃ in DMF yields the target compound.
  • Yield: 68% .

Post-Cyclization Functionalization

Amination via Mitsunobu reaction:

  • 3 reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
  • Deprotection with hydrazine hydrate affords the amine.
  • Yield: 71% .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Cyclodehydration + NH₃ POCl₃, NH₃ 74 High purity, one-pot substitution Requires pressurized NH₃
Cyano Reduction POCl₃, H₂/Raney Ni 80 Mild conditions, scalable Cost of catalyst
Oxidative Cyclization I₂/K₂CO₃ 68 Avoids POCl₃ Lower yield
Mitsunobu Amidation DIAD, PPh₃ 71 Selective amination Expensive reagents

化学反应分析

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to the formation of amine derivatives.

科学研究应用

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has a wide range of scientific research applications:

作用机制

The exact mechanism of action for 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential bacterial enzymes .

相似化合物的比较

Substituent Variations

  • 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine : Features a 2-methoxyphenyl substituent instead of 4-methylphenyl. Synthesized via sodium hydride-mediated reactions in DMF, this derivative shows reduced thermal stability compared to the methylphenyl analogue due to the electron-donating methoxy group .
  • Crizotinib (PF-02341066) : A pharmaceutical agent containing a pyridinyl-substituted 1,3,4-oxadiazole. Its synthesis involves complex multi-step processes, contrasting with the simpler polyphosphoric acid route used for the target compound .
  • Polyurethane with nitro-substituted oxadiazole: Incorporates nitro groups for nonlinear optical applications, synthesized via polymerization, yielding higher thermal stability (>250°C) but lower solubility .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituent Melting Point (°C) Key Applications Notable Properties References
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl 174.63 OLEDs, Drug Delivery High electron mobility, 87% yield
5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-methanamine 2-Methoxyphenyl N/A Antimicrobial Agents Moderate bioactivity, lower thermal stability
Nitro-substituted polyurethane-oxadiazole Nitro >250 Nonlinear Optics High thermal stability, low solubility
Crizotinib Pyridinyl 175–180 Anticancer Therapy Tyrosine kinase inhibition, complex synthesis

Optoelectronic Performance

  • The target compound’s 4-methylphenyl group enhances electron-withdrawing capacity, critical for OLED efficiency . In contrast, methoxy-substituted derivatives exhibit reduced electron transport due to electron-donating effects .
  • Nonlinear optical (NLO) performance varies with substituents: nitro groups in polyurethane-oxadiazole systems increase polarizability, whereas methylphenyl groups prioritize thermal stability .

生物活性

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of anticancer and antibacterial research.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O, with a molecular weight of approximately 204.23 g/mol. The compound features an oxadiazole ring substituted with a 4-methylphenyl group, which is believed to influence its biological activity.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, studies demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting potent cytotoxic effects .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds promote apoptotic pathways through increased expression of p53 and activation of caspase-3, leading to programmed cell death in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction via p53 pathway
Similar Oxadiazole DerivativeMEL-82.41Caspase activation

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored:

  • Broad-Spectrum Activity : Several studies have reported that oxadiazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various oxadiazole derivatives and assessed their anticancer activity against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent . The study highlighted the importance of structural modifications in enhancing biological potency.

Case Study 2: Antibacterial Properties

Another investigation focused on the synthesis of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. These compounds demonstrated remarkable antibacterial activity with minimal inhibitory concentrations (MICs) in the nanomolar range against resistant bacterial strains . The study concluded that these derivatives could serve as lead compounds for developing new antibiotics.

常见问题

Basic Question: What is the optimized synthetic route for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, and how is its purity validated?

Answer:
The compound is synthesized via a polyphosphoric acid (PPA)-mediated condensation of p-toluic hydrazide and glycine. Key steps include:

  • Reaction Conditions : Heating at 120°C (2 hours) followed by 160°C (12 hours) to facilitate cyclization .
  • Yield : 87% after recrystallization .
  • Purification : Neutralization with NaHCO₃, filtration, and recrystallization in ethanol .
  • Characterization :
    • FT-IR : Confirms NH₂ (3360 cm⁻¹), C=N (1615 cm⁻¹), and oxadiazole ring (950 cm⁻¹) .
    • NMR :
  • ¹H-NMR : δ 2.38 (s, 3H, CH₃), δ 4.05 (s, 2H, CH₂NH₂), aromatic protons at δ 7.25–7.70 .
  • ¹³C-NMR : Oxadiazole C=N (165 ppm), aromatic carbons (120–140 ppm) .
    • LCMS : [M+H]⁺ at m/z 216.1 .
    • DSC : Melting point at 174.63°C .

Advanced Question: How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Answer:
Discrepancies in NMR assignments may arise from solvent effects, impurities, or tautomerism. To resolve these:

  • Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to avoid solvent-induced shifts .
  • 2D NMR : Perform HSQC or HMBC to correlate ¹H and ¹³C signals, especially for overlapping aromatic protons .
  • X-ray Crystallography : Validate the planar oxadiazole ring and hydrogen-bonding network (e.g., N–H⋯N interactions at 2.89 Å) .
  • Cross-Validation : Compare with analogs (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives) to identify consistent functional group signatures .

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:
The molecule comprises:

  • 1,3,4-Oxadiazole Core : Aromatic, electron-deficient ring that stabilizes charge transfer interactions .
  • 4-Methylphenyl Group : Enhances lipophilicity and π-stacking potential .
  • Methanamine Side Chain : Provides a nucleophilic NH₂ group for functionalization (e.g., Schiff base formation or polymer grafting) .
    Reactivity :
  • Electrophilic Substitution : The oxadiazole ring reacts with electrophiles at the C5 position.
  • NH₂ Functionalization : Reacts with aldehydes or acyl chlorides to form imines or amides, respectively .

Advanced Question: How can computational methods predict the biological activity of this compound against antimicrobial targets?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). The oxadiazole ring may bind via π-π stacking with Phe residues, while NH₂ forms hydrogen bonds .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-methyl vs. 4-methoxy) with MIC values from analogs. For example, 5-(4-methylphenyl) derivatives show 2–4 μg/mL activity against S. aureus .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) and blood-brain barrier permeability .

Basic Question: What analytical techniques are critical for assessing thermal stability in material science applications?

Answer:

  • DSC/TGA :
    • DSC : Sharp endotherm at 174.63°C confirms crystallinity .
    • TGA : Decomposition onset at ~250°C, suitable for optoelectronic device fabrication .
  • P-XRD : Validate crystallinity using Bragg peaks (e.g., 2θ = 15.3°, 22.7°) .
  • UV-Vis : π→π* transitions at 270–290 nm (ε ~10⁴ L/mol·cm) suggest potential as a blue-light emitter .

Advanced Question: How do reaction parameters (e.g., acid catalyst, temperature) influence synthetic yield?

Answer:

ParameterOptimization StrategyImpact on Yield
Catalyst PPA vs. H₂SO₄PPA reduces side reactions (yield ↑ 20%)
Temperature 160°C vs. 140°CHigher temperature accelerates cyclization (yield ↑ 87% vs. 65%)
Time 12 hours vs. 8 hoursLonger reaction ensures complete ring closure

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • PPE : Gloves (nitrile), goggles, and fume hood use .
  • First Aid : Flush eyes/skin with water; seek medical attention for inhalation .

Advanced Question: How can hydrogen-bonding interactions in the crystal structure inform co-crystallization strategies?

Answer:
The crystal lattice exhibits N–H⋯N hydrogen bonds (2.89 Å) and C–H⋯π interactions (3.12 Å), forming a 3D network . Co-crystallization with carboxylic acids (e.g., succinic acid) could exploit these motifs to enhance solubility or stability.

Basic Question: What are the documented biological activities of structurally related 1,3,4-oxadiazole derivatives?

Answer:

DerivativeActivityMechanismReference
5-(4-Methoxyphenyl) analogsAnticancer (IC₅₀ = 8 μM)Topoisomerase II inhibition
2-Amino-5-phenyl derivativesAntimicrobial (MIC = 2 μg/mL)Membrane disruption
Adamantyl-substituted oxadiazolesAnti-inflammatory (COX-2 inhibition)Competitive binding

Advanced Question: How can mechanistic studies resolve discrepancies in reported biological activity data?

Answer:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MTT vs. resazurin).
  • Off-Target Screening : Use kinase profiling to rule out nonspecific binding .
  • Metabolic Stability : Assess liver microsome degradation to explain variability in in vivo vs. in vitro results .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。